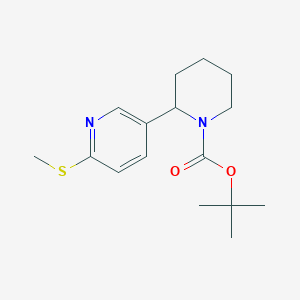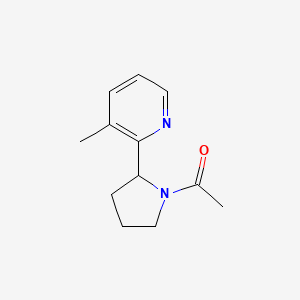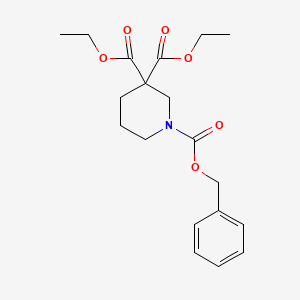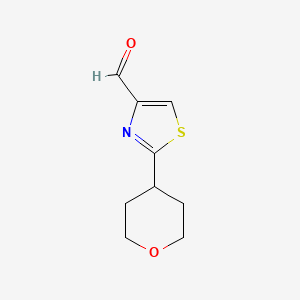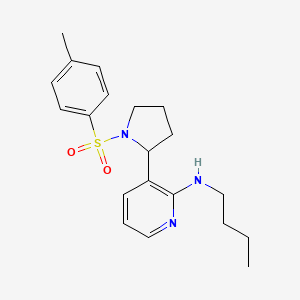
N-Butyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring, a pyrrolidine ring, and a tosyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrrolidine derivative with tosyl chloride in the presence of a base, such as triethylamine.
Formation of the Pyridine Ring: The pyridine ring is formed through a condensation reaction involving a suitable precursor, such as a pyridine aldehyde or ketone.
Coupling of the Pyridine and Pyrrolidine Rings: The final step involves coupling the pyridine and pyrrolidine rings through a nucleophilic substitution reaction, typically using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, triethylamine, and dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with functional groups such as amines or alcohols.
Substitution: Substituted derivatives with various nucleophiles replacing the tosyl group.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparaison Avec Des Composés Similaires
N-Butyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can be compared with other similar compounds, such as:
N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine: This compound also contains a pyridine ring and has been studied for its antifungal properties.
N-(pyridin-2-yl)amides: These compounds have been synthesized from α-bromoketones and 2-aminopyridines and have various medicinal applications.
The uniqueness of this compound lies in its specific structural features, such as the presence of both pyridine and pyrrolidine rings, as well as the tosyl group, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H27N3O2S |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
N-butyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |
InChI |
InChI=1S/C20H27N3O2S/c1-3-4-13-21-20-18(7-5-14-22-20)19-8-6-15-23(19)26(24,25)17-11-9-16(2)10-12-17/h5,7,9-12,14,19H,3-4,6,8,13,15H2,1-2H3,(H,21,22) |
Clé InChI |
MPSULXZKPIQHLG-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=C(C=CC=N1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B11805131.png)
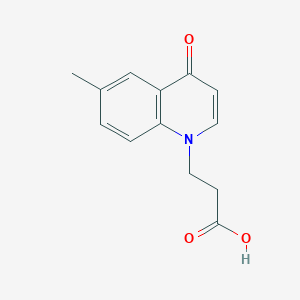






![(7-Chloro-5H-imidazo[2,1-B][1,3]oxazin-2-YL)methanol](/img/structure/B11805185.png)
